

An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Fluoro-2-methylquinolin-4-amine**

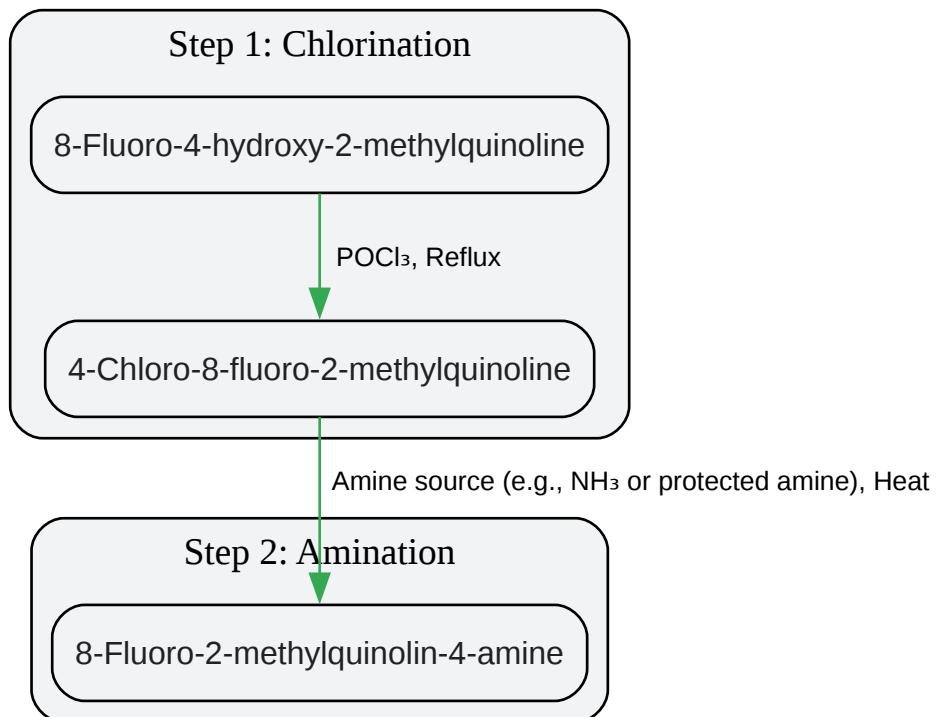
Cat. No.: **B1285063**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific CAS (Chemical Abstracts Service) number for **8-Fluoro-2-methylquinolin-4-amine** is not readily available in public databases. This guide focuses on the synthesis of this compound from its known precursor, 8-Fluoro-4-hydroxy-2-methylquinoline, and provides representative data based on closely related analogs.

The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antifungal properties. [1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. This guide provides a technical overview of **8-Fluoro-2-methylquinolin-4-amine**, a compound of interest for drug discovery and development.


Physicochemical Properties of the Precursor

Quantitative data for the direct precursor, 8-Fluoro-4-hydroxy-2-methylquinoline, is summarized below.

Property	Value	Reference
CAS Number	5288-22-2	[4] [5] [6]
Molecular Formula	C ₁₀ H ₈ FNO	[4]
Molecular Weight	177.18 g/mol	[4]
Appearance	Solid	[6]
Purity	≥98%	[4]

Synthetic Pathway

The synthesis of **8-Fluoro-2-methylquinolin-4-amine** is proposed via a two-step process starting from 8-Fluoro-4-hydroxy-2-methylquinoline. The first step involves the conversion of the hydroxyl group to a chloro group, a common strategy for activating the 4-position of the quinoline ring for nucleophilic substitution. The subsequent amination reaction introduces the desired amine functionality.

[Click to download full resolution via product page](#)

Proposed synthesis of **8-Fluoro-2-methylquinolin-4-amine**.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of 4-aminoquinolines, which can be adapted for the synthesis of **8-Fluoro-2-methylquinolin-4-amine**.

Step 1: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline (Hypothetical)

This procedure is based on the general conversion of 4-hydroxyquinolines to 4-chloroquinolines.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-Fluoro-4-hydroxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (POCl_3 , 5-10 equivalents).
- **Reaction Conditions:** Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
- **Neutralization:** Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of **8-Fluoro-2-methylquinolin-4-amine** (Hypothetical)

This protocol is based on the amination of 4-chloroquinolines.

- **Reaction Setup:** In a sealed reaction vessel, dissolve 4-Chloro-8-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone, or neat amine).

- Reagents: Add an excess of the desired amine source. For the synthesis of the primary amine, a protected form of ammonia (e.g., benzophenone imine) followed by deprotection, or direct amination with ammonia in a sealed tube may be employed. For substituted amines, the corresponding primary or secondary amine is used.[7][8]
- Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours (4-24 hours), depending on the reactivity of the amine.[7][8] Monitor the reaction progress by TLC.
- Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.

Representative Data of 4-Aminoquinoline Analogs

As specific data for **8-Fluoro-2-methylquinolin-4-amine** is unavailable, the following tables present data for structurally similar 4-aminoquinoline derivatives to provide an indication of expected spectral and biological properties.

Table 1: Representative ^1H NMR Spectral Data for a 4-Aminoquinoline Derivative

Compound: N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[7]

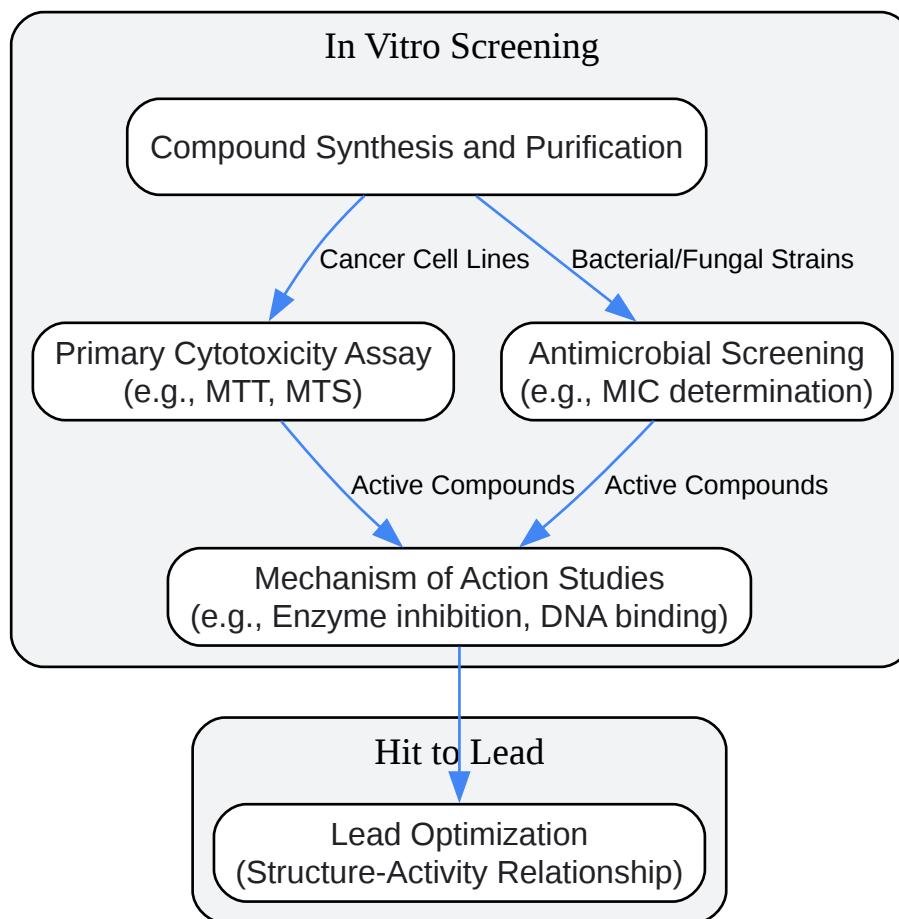
Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment
8.49–8.52	d	1H	Ar-H quinoline
7.94–7.95	d	1H	Ar-H quinoline
7.73–7.77	d	1H	Ar-H quinoline
7.32–7.37	dd	1H	Ar-H quinoline
6.38–6.41	d	1H	Ar-H quinoline
5.82	br s	1H	NH
3.27	br s	2H	NH ₂
3.09–3.15	m	4H	CH ₂

Table 2: Representative Cytotoxicity Data for a 4-Aminoquinoline Derivative

Compound: Butyl-(7-fluoro-quinolin-4-yl)-amine[7]

Cell Line	GI ₅₀ (μM)
MCF-7	8.22
MDA-MB468	>10.85

Potential Biological Activity and Applications


Quinoline derivatives are known to possess a broad range of biological activities. The introduction of a fluorine atom at the 8-position can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.

- **Anticancer Activity:** Many 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The data for Butyl-(7-fluoro-quinolin-4-yl)-amine suggests that fluorinated 4-aminoquinolines could be promising candidates for further development as anticancer agents.[7]

- Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, including chloroquine. These compounds are thought to interfere with the detoxification of heme in the malaria parasite.[9]
- Antifungal Activity: Some fluorinated quinoline analogs have demonstrated good antifungal activity against various fungal strains.[1]

Logical Workflow for Biological Screening

The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like **8-Fluoro-2-methylquinolin-4-amine**.

[Click to download full resolution via product page](#)

Workflow for biological evaluation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. ossila.com [ossila.com]
- 6. 8-fluoro-2-methylquinolin-4-ol | 5288-22-2 [sigmaaldrich.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1285063#8-fluoro-2-methylquinolin-4-amine-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com